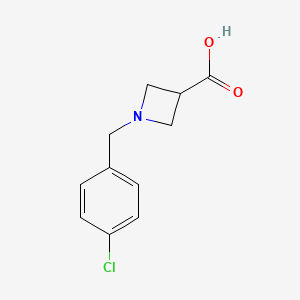

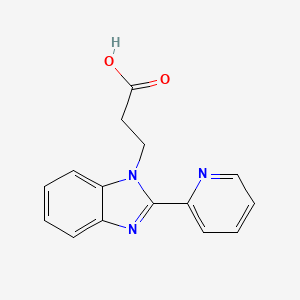

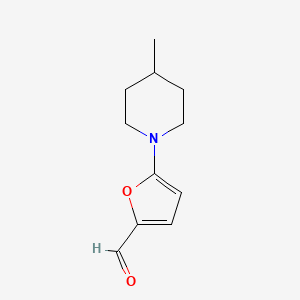

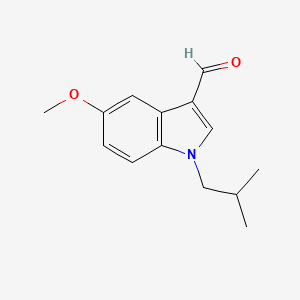

3-(2-Pyridin-2-yl-benzoimidazol-1-yl)-propionic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzimidazole and its derivatives has been a subject of interest due to their potential pharmacological applications. In the context of 3-(2-Pyridin-2-yl-benzoimidazol-1-yl)-propionic acid, similar compounds have been synthesized for various purposes. For instance, a series of 1-benzylbenzimidazole and 3-benzylimidazo[4,5-b]pyridine derivatives were synthesized to evaluate their potential as thromboxane A2 receptor antagonists, with some showing high potency . Another study reported the synthesis of mono-cationic Ru(II)-complexes with benzimidazole-pyridine ligands for the dehydrogenation of primary alcohols to carboxylic acids . Additionally, a novel multicomponent reaction was developed for the efficient production of pyrido[1,2-a]benzimidazole derivatives . These studies demonstrate the diverse synthetic approaches that can be applied to benzimidazole-related compounds .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is crucial for their biological activity. X-ray crystallography has been used to characterize the structure of various benzimidazole compounds. For example, Ru(II) complexes bearing benzimidazole-pyridine ligands were structurally characterized, revealing the coordination of acetonitrile ligands to the metal center . Similarly, the crystal structures of cocrystals and salts of benzimidazole with pyromellitic acid were determined, showing significant interactions between the benzimidazole moiety and carboxylic acid groups . These structural analyses are essential for understanding the properties and potential applications of benzimidazole derivatives .

Chemical Reactions Analysis

Benzimidazole derivatives participate in a variety of chemical reactions. The synthesis of these compounds often involves multicomponent reactions, as seen in the one-step synthesis of pyrido[1,2-a]benzimidazole derivatives . Additionally, the formation of cocrystals and salts with pyromellitic acid involves heterosynthon interactions between benzimidazole and carboxylic acid groups . These reactions are not only important for the synthesis of benzimidazole derivatives but also for the formation of complexes with potential applications in materials science and catalysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. For instance, the luminescent properties of metal coordination polymers based on benzimidazole ligands have been investigated, revealing potential applications in optoelectronics . The anion transport properties of 2,6-bis(benzimidazol-2-yl)pyridine have also been studied, highlighting the importance of the imidazolyl-NH fragments in the transport process . Furthermore, the corrosion inhibition efficiency of 4-(benzoimidazole-2-yl)pyridine on mild steel in hydrochloric acid was examined, demonstrating significant inhibitive efficiency and providing insights into the adsorption behavior of these compounds on metal surfaces . These properties are critical for the development of new materials and for understanding the interaction of benzimidazole derivatives with biological systems .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Microwave-Assisted Synthesis : One approach to synthesizing related compounds involves the use of microwave irradiation, which offers advantages in terms of reaction speed and efficiency. For instance, 2,4,6-Tris(1H-benzoimidazol-2-yl)pyridine derivatives have been synthesized from pyridine-2,4,6-tricarboxylic acid under microwave conditions, showcasing the method's efficiency in yielding complex organic compounds (Chen Zi-yun, 2008).

Ligand Efficiency in Cross-Coupling Reactions : Derivatives of the mentioned compound serve as efficient ligands in copper-catalyzed cross-coupling reactions, facilitating the formation of vinyl C-N and C-O bonds. This highlights their utility in constructing complex organic molecules with high efficiency and functional group tolerance (M. S. Kabir et al., 2010).

Materials Science Applications

Phosphorescent Materials : The compound's derivatives have been explored for their unique optical properties, such as reversible phosphorescent color switching in response to acid-base vapor stimuli. This indicates their potential in developing new functional materials for sensing applications (Bin Li, Guo-Ping Yong, 2019).

Anion Transporters : Certain derivatives show significant potential as transmembrane anion transporters, a property that could be leveraged in designing novel ion transport systems for various applications in biology and materials science (Chen-Chen Peng et al., 2016).

Mecanismo De Acción

The mechanism of action of (2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid is believed to act as an inhibitor of the enzyme acetylcholinesterase. Acetylcholinesterase is an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in the transmission of nerve signals.

Propiedades

IUPAC Name |

3-(2-pyridin-2-ylbenzimidazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2/c19-14(20)8-10-18-13-7-2-1-5-11(13)17-15(18)12-6-3-4-9-16-12/h1-7,9H,8,10H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBMOADYKXJNZFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CCC(=O)O)C3=CC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49643674 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1307055.png)

![(2,4-Dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid](/img/structure/B1307078.png)